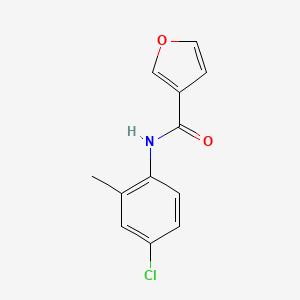
N-(4-chloro-2-methylphenyl)furan-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chloro-2-methylphenyl)furan-3-carboxamide, also known as CMF, is a synthetic compound that belongs to the class of furan carboxamides. It has been extensively studied for its potential use in various scientific research applications, including cancer treatment, anti-inflammatory activity, and neuroprotective effects.
作用機序
The mechanism of action of N-(4-chloro-2-methylphenyl)furan-3-carboxamide involves its ability to inhibit various signaling pathways involved in cancer cell growth and inflammation. It has been shown to inhibit the Akt/mTOR pathway, which is involved in cell proliferation and survival, and the NF-κB pathway, which is involved in inflammation. Additionally, N-(4-chloro-2-methylphenyl)furan-3-carboxamide has been found to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in energy metabolism and cellular homeostasis.
Biochemical and Physiological Effects:
N-(4-chloro-2-methylphenyl)furan-3-carboxamide has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis and cell cycle arrest in cancer cells, inhibit the production of pro-inflammatory cytokines and chemokines, and activate the AMPK pathway. Additionally, N-(4-chloro-2-methylphenyl)furan-3-carboxamide has been found to have antioxidant activity and to protect against oxidative stress.
実験室実験の利点と制限
One advantage of using N-(4-chloro-2-methylphenyl)furan-3-carboxamide in lab experiments is its ability to inhibit cancer cell growth and induce apoptosis, making it a potential candidate for cancer treatment. Additionally, its anti-inflammatory and neuroprotective effects make it a potential candidate for the treatment of various inflammatory and neurodegenerative diseases. One limitation of using N-(4-chloro-2-methylphenyl)furan-3-carboxamide in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the study of N-(4-chloro-2-methylphenyl)furan-3-carboxamide. One direction is the optimization of its synthesis method to improve its yield and purity. Another direction is the study of its potential use in combination with other drugs for cancer treatment. Additionally, further studies are needed to elucidate its mechanism of action and to identify its molecular targets. Finally, the development of more soluble analogs of N-(4-chloro-2-methylphenyl)furan-3-carboxamide could improve its potential for in vivo use.
合成法
The synthesis of N-(4-chloro-2-methylphenyl)furan-3-carboxamide involves the reaction of 4-chloro-2-methylphenylamine with furan-3-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting product is then purified through recrystallization and characterized using various spectroscopic techniques.
科学的研究の応用
N-(4-chloro-2-methylphenyl)furan-3-carboxamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth and proliferation of various cancer cells, including breast, lung, and prostate cancer cells, by inducing apoptosis and cell cycle arrest. Additionally, N-(4-chloro-2-methylphenyl)furan-3-carboxamide has been found to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines. It has also been studied for its potential neuroprotective effects, particularly in the treatment of Alzheimer's disease.
特性
IUPAC Name |
N-(4-chloro-2-methylphenyl)furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2/c1-8-6-10(13)2-3-11(8)14-12(15)9-4-5-16-7-9/h2-7H,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWNQMEMBJNLLFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)C2=COC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-2-methylphenyl)furan-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-[(3,4-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7475768.png)









